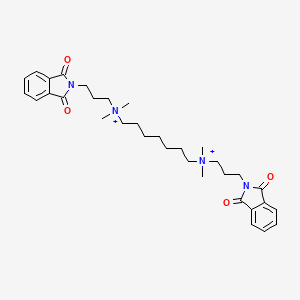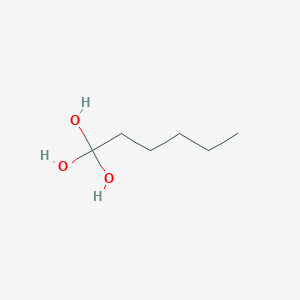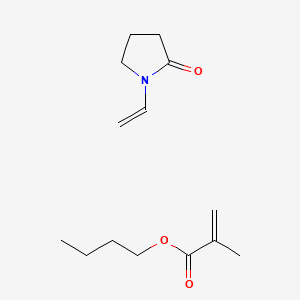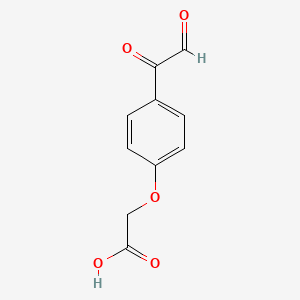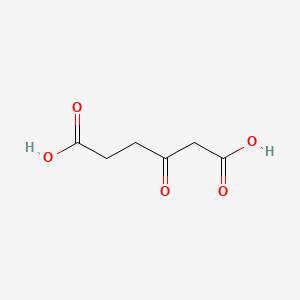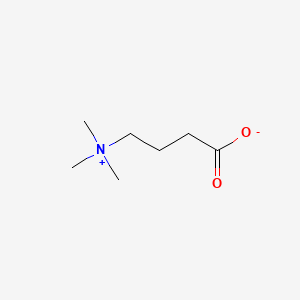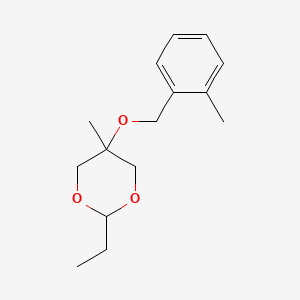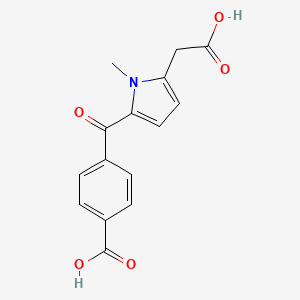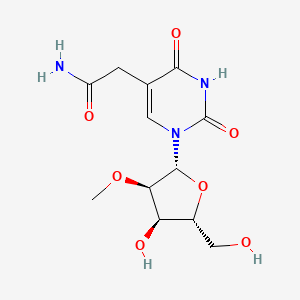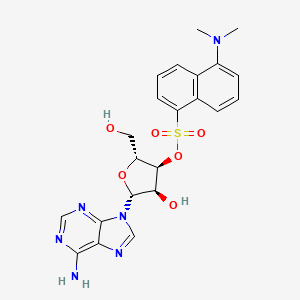
Androst-4-ene-3,17-dione,19-amino-,trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-4-ene-3,17-dione,19-amino-,trans- is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring weak androgen and intermediate in the biosynthesis of testosterone and estrogens
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-ene-3,17-dione,19-amino-,trans- typically involves the modification of androstenedione. One common method includes the introduction of an amino group at the 19th position. This can be achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The reaction conditions often involve the use of specific reagents such as sodium borohydride for reduction and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve microbial biotransformation processes. Microorganisms such as Aspergillus and Fusarium species can be employed to convert androstenedione into the desired product through enzymatic reactions. These biotransformation processes are advantageous due to their cost-effectiveness and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
Androst-4-ene-3,17-dione,19-amino-,trans- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Androst-4-ene-3,17-dione,19-amino-,trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy and the treatment of certain cancers.
Mecanismo De Acción
The mechanism of action of Androst-4-ene-3,17-dione,19-amino-,trans- involves its interaction with androgen and estrogen receptors. It acts as a precursor to more potent androgens and estrogens, influencing various physiological processes. The compound can be metabolized into testosterone and estrone, which then exert their effects through binding to their respective receptors and modulating gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: A naturally occurring weak androgen and precursor to testosterone and estrogens.
Androstenediol: Another intermediate in the biosynthesis of testosterone and estrogens, with similar but distinct biological activities.
Testosterone: A potent androgen with significant physiological effects.
Estrone: An estrogen involved in the regulation of reproductive and other physiological processes.
Uniqueness
Androst-4-ene-3,17-dione,19-amino-,trans- is unique due to the presence of the amino group at the 19th position, which can alter its biological activity and metabolic pathways compared to its analogs. This modification can potentially enhance its therapeutic applications and provide new avenues for research in steroid chemistry and endocrinology .
Propiedades
Número CAS |
87994-68-1 |
|---|---|
Fórmula molecular |
C19H27NO2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(8R,9S,10S,13S,14S)-10-(aminomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H27NO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11,20H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
Clave InChI |
WNNJNJHARHJMJK-BGJMDTOESA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CN |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN |
Sinónimos |
19-AADO 19-amino-4-androstene-3,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



